Carcinine Carcinine Carcinine is a beta-alanine derivative that is the amide obtained by formal condensation of the carboxy group of beta-alanine with the primary amino group of histamine. It has a role as a crustacean metabolite and an antioxidant. It is a beta-alanine derivative, a monocarboxylic acid amide and a member of imidazoles. It is functionally related to a histamine. It is a conjugate base of a carcininium.
Carcinine is a natural product found in Drosophila melanogaster with data available.
Brand Name: Vulcanchem
CAS No.: 56897-53-1
VCID: VC0004471
InChI: InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13)
SMILES: C1=C(NC=N1)CCNC(=O)CCN
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

Carcinine

CAS No.: 56897-53-1

Cat. No.: VC0004471

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Carcinine - 56897-53-1

CAS No. 56897-53-1
Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
Standard InChI InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13)
Standard InChI Key ANRUJJLGVODXIK-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCNC(=O)CCN
Canonical SMILES C1=C(NC=N1)CCNC(=O)CCN

Molecular Structure and Chemical Properties

Carcinine (C₈H₁₄N₄O) is a β-alanine derivative formed via an amide bond between the carboxyl group of β-alanine and the primary amine of histamine . Its molecular weight is 182.22 g/mol, and it exists as a zwitterion at physiological pH due to the ionization of its carboxylic acid (pKₐ 2.76) and imidazole nitrogen (pKₐ 6.72) . The imidazole ring of histamine confers nucleophilic reactivity, enabling carcinine to scavenge electrophilic aldehydes like 4-HNE through Michael adduct formation .

Structural Comparison with Carnosine

While carnosine (β-alanyl-L-histidine) shares a similar β-alanine backbone, carcinine’s substitution of histidine with histamine eliminates the peptide’s chirality and alters its metal-chelating properties . This structural divergence underpins differences in their biological roles: carnosine primarily buffers intracellular pH in muscles, whereas carcinine’s histamine moiety facilitates neurotransmitter recycling in Drosophila photoreceptors .

Table 1: Key Structural and Functional Differences Between Carcinine and Carnosine

PropertyCarcinineCarnosine
Compositionβ-alanine + histamineβ-alanine + histidine
Molecular Weight182.22 g/mol226.23 g/mol
Primary FunctionAntioxidant, neurotransmitter recyclingpH buffering, antioxidant
Metal ChelationModerateStrong (imidazole + amine groups)
Biosynthetic PathwayHistamine metabolismCarnosine synthase

Biosynthesis and Metabolic Pathways

Carcinine is synthesized endogenously through the conjugation of β-alanine and histamine, a reaction likely catalyzed by uncharacterized enzymes in invertebrates and crustaceans . In Drosophila, carcinine serves as a key component of the histamine-carcinine cycle, where it is transported into photoreceptor neurons via the CarT transporter for histamine recycling . Disruption of CarT in Drosophila mutants leads to carcinine accumulation in glial cells, impairing visual neurotransmission .

Enzymatic and Transport Mechanisms

The CarT transporter, a member of the SLC22 family, mediates carcinine uptake into cells. Heterologous expression of CarT in S2 cells enables carcinine transport, while truncation of its transmembrane domains abolishes this activity . This specificity suggests CarT’s evolutionary adaptation to support histaminergic signaling in arthropods, a process absent in mammals .

Antioxidant Mechanisms and Neuroprotection

Carcinine’s antioxidant activity stems from its ability to neutralize reactive oxygen species (ROS) and lipid peroxidation products. A seminal study demonstrated that carcinine forms stable adducts with 4-HNE, a toxic aldehyde generated during oxidative stress .

Adduct Formation and Detoxification

Incubation of carcinine with 4-HNE yields a 474.2 m/z adduct detectable via HPLC/MS, with an IC₅₀ of 33.2 ± 0.6 μg/μL for inhibition of protein adduction . Remarkably, carcinine reverses preformed 4-HNE-protein adducts over 72 hours, suggesting therapeutic potential in chronic oxidative injury .

Table 2: Kinetic Parameters of Carcinine’s 4-HNE Scavenging

ParameterValue
Adduct Mass (HPLC/MS)474.2 m/z
Inhibition IC₅₀33.2 ± 0.6 μg/μL
Adduct Reversal Time72 hours (complete)

In Vivo Neuroprotective Effects

In murine models of light-induced retinal degeneration, carcinine administration reduces photoreceptor apoptosis by 60%, correlating with diminished 4-HNE immunoreactivity . This neuroprotection parallels carnosine’s efficacy in cerebral ischemia models, albeit through distinct mechanisms .

Physiological Roles in Invertebrates

Carcinine is indispensable for visual neurotransmission in Drosophila, where it facilitates histamine recycling within photoreceptor-glial networks . The histamine-carcinine cycle involves:

  • Histamine release from photoreceptors during light stimulation.

  • Uptake by glial cells and conversion to carcinine via histamine methylation.

  • CarT-mediated carcinine transport back into photoreceptors for histamine regeneration .

Loss of CarT function disrupts this cycle, causing carcinine accumulation in glia and impaired vision . This pathway underscores carcinine’s role as a neuromodulator in arthropods, contrasting with its antioxidant functions in vertebrates.

Therapeutic Implications and Research Directions

Carcinine’s dual capacity to prevent and reverse oxidative damage positions it as a candidate for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. Its ability to cross the blood-brain barrier, inferred from retinal studies, enhances its therapeutic viability . Future research should prioritize:

  • Clinical Trials: Evaluating carcinine’s safety and efficacy in human neurodegeneration.

  • Synthetic Analogs: Designing derivatives with enhanced bioavailability and target specificity.

  • Mechanistic Studies: Elucidating carcinine’s interactions with other oxidative stress markers (e.g., malondialdehyde).

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